![molecular formula C9H12O B019112 Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) CAS No. 107740-92-1](/img/structure/B19112.png)
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI), commonly known as norcarfentanil, is a synthetic opioid that has been widely studied for its potential use in scientific research. This chemical compound is a derivative of fentanyl, which is a highly potent opioid that is commonly used for pain management. Norcarfentanil is a highly selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Mécanisme D'action
Norcarfentanil acts by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is found in the central nervous system. When norcarfentanil binds to the mu-opioid receptor, it activates a series of intracellular signaling pathways that ultimately lead to the inhibition of neurotransmitter release. This inhibition of neurotransmitter release is responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects
Norcarfentanil produces a range of biochemical and physiological effects in the body. Its primary effect is the inhibition of neurotransmitter release, which leads to the analgesic effects of opioids. However, norcarfentanil can also produce a range of other effects, including sedation, respiratory depression, nausea, and vomiting. These effects are mediated by the activation of other opioid receptors in the body, including the delta and kappa opioid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Norcarfentanil has several advantages for use in lab experiments. It is a highly selective agonist of the mu-opioid receptor, which makes it a valuable tool for studying the analgesic effects of opioids. Additionally, norcarfentanil has a relatively high yield in synthesis, which makes it a cost-effective tool for scientific research. However, norcarfentanil also has several limitations. It is a highly potent opioid, which means that it can be dangerous if not handled properly. Additionally, norcarfentanil can produce a range of side effects, including respiratory depression, which can be difficult to manage in lab experiments.
Orientations Futures
There are several future directions for the study of norcarfentanil. One area of research is the development of new opioids that are safer and more effective than current opioids. Additionally, researchers are studying the effects of opioids on the immune system, which may lead to the development of new treatments for chronic pain and other conditions. Finally, researchers are studying the effects of opioids on the brain, which may lead to new insights into the mechanisms of addiction and dependence.
Méthodes De Synthèse
Norcarfentanil can be synthesized by the reaction of fentanyl with norbornene. This reaction produces a bicyclic intermediate, which is then hydrogenated to produce norcarfentanil. The synthesis of norcarfentanil is a complex process that requires specialized equipment and expertise. However, the yield of this synthesis method is relatively high, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
Norcarfentanil has been widely studied for its potential use in scientific research. It has been shown to be a highly selective agonist of the mu-opioid receptor, which makes it a valuable tool for studying the analgesic effects of opioids. Norcarfentanil has also been used to study the effects of opioids on the central nervous system, including their effects on mood, cognition, and behavior. Additionally, norcarfentanil has been used to study the pharmacokinetics and pharmacodynamics of opioids, which is important for understanding how opioids are metabolized and eliminated from the body.
Propriétés
Numéro CAS |
107740-92-1 |
|---|---|
Nom du produit |
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9+/m1/s1 |
Clé InChI |
NIMLCWCLVJRPFY-VGMNWLOBSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2 |
SMILES |
CC(=O)C1CC2CC1C=C2 |
SMILES canonique |
CC(=O)C1CC2CC1C=C2 |
Synonymes |
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



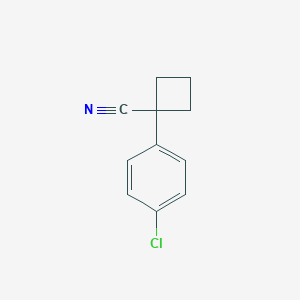
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
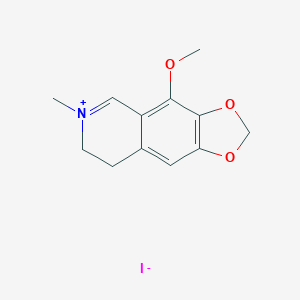

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
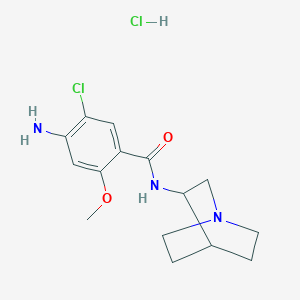
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
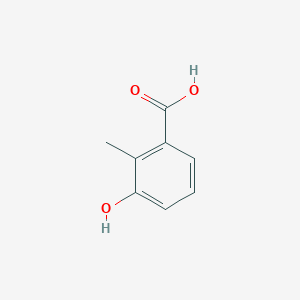
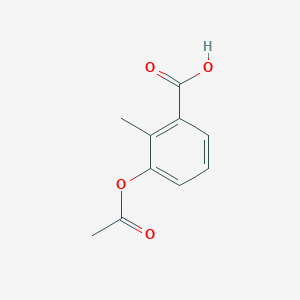
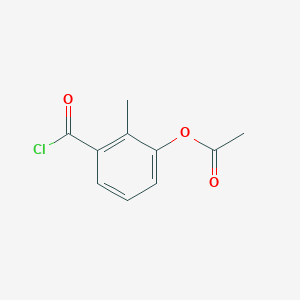
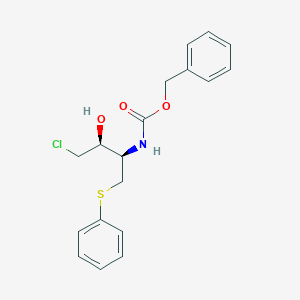

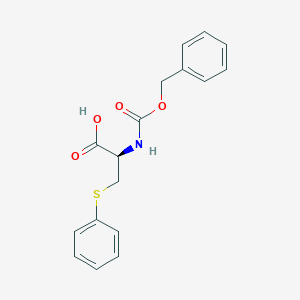
![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)